molecular formula C19H13FO3 B14991664 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14991664
M. Wt: 308.3 g/mol
InChI Key: YRBXNRDFDUOCAA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromones This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the furochromone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts to form the chromone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of furochromone derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
  • 3-(4-fluorophenyl)-5-methyl-7H-furo[2,3-f]chromen-7-one
  • 3-(4-fluorophenyl)-5-phenyl-7H-furo[2,3-f]chromen-7-one

Uniqueness

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to the specific arrangement of the fluorophenyl group and two methyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

YRBXNRDFDUOCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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